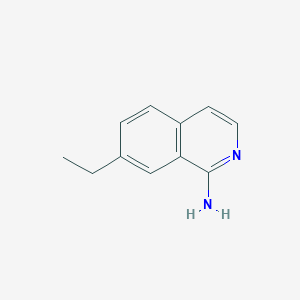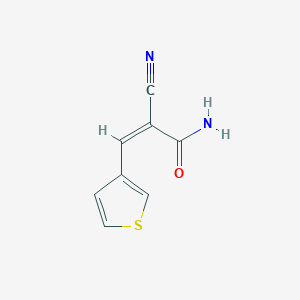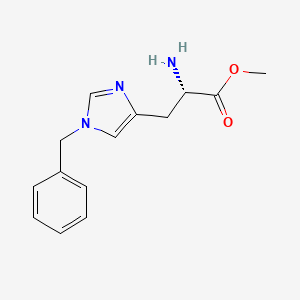
(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is a compound that features a benzyl group attached to an imidazole ring, which is further connected to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amino Acid Derivative Formation: The amino acid derivative is synthesized by reacting the benzylated imidazole with an appropriate amino acid ester, such as methyl ester of L-histidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the benzyl group.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in structure but sharing some chemical properties.
Imidazole: The core structure without additional functional groups.
Uniqueness
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is unique due to its combination of an amino acid derivative with a benzylated imidazole ring, providing distinct chemical and biological properties that are not present in simpler imidazole derivatives .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3/t13-/m0/s1 |
InChI Key |
YFMBSJZZOLRNRV-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




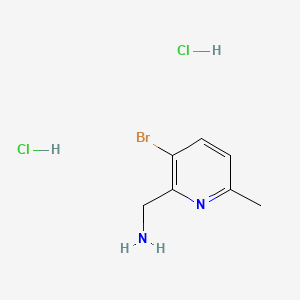
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
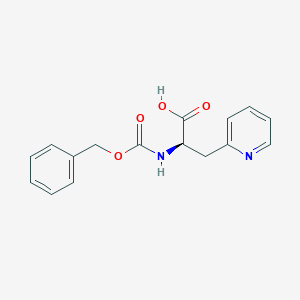
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)

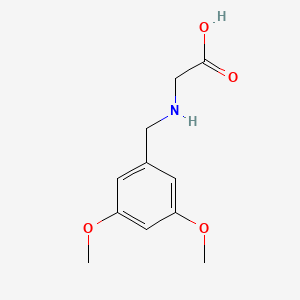
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)

